15(S)-Hpete

Inflammation Macrophage Biology TNF-alpha Inhibition

15(S)-Hpete is a chiral monohydroperoxy polyunsaturated fatty acid (PUFA) produced by the stereospecific action of 15-lipoxygenase (15-LO) on arachidonic acid. It is a primary, labile intermediate in the 15-LO pathway, existing as a specific (S)-enantiomer that is distinct from its (R)-enantiomer and its reduced counterpart, 15(S)-HETE.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
CAS No. 70981-96-3
Cat. No. B032509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(S)-Hpete
CAS70981-96-3
Synonyms14,15-epoxyarachidonic acid
15-HPAA
15-HPEA
15-HPETE
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (E,Z,Z,Z)-isomer
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (Z,Z,Z,Z)-isomer
15-hydroperoxy-5,8,11,14-eicosatetraenoic acid
15-hydroperoxyarachidonic acid
arachidonic acid 15-hydroperoxide
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO
InChIInChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1
InChIKeyBFWYTORDSFIVKP-VAEKSGALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





15(S)-Hpete (CAS 70981-96-3) – A Chiral Lipid Hydroperoxide for Differentiated Eicosanoid Pathway Research and Anti-Inflammatory Assays


15(S)-Hpete is a chiral monohydroperoxy polyunsaturated fatty acid (PUFA) produced by the stereospecific action of 15-lipoxygenase (15-LO) on arachidonic acid [1]. It is a primary, labile intermediate in the 15-LO pathway, existing as a specific (S)-enantiomer that is distinct from its (R)-enantiomer and its reduced counterpart, 15(S)-HETE . Its inherent instability, as a hydroperoxide, and its specific stereochemistry dictate its unique biological functions, which are not replicable by its primary metabolite 15(S)-HETE or other in-class HPETEs .

Why 15(S)-Hpete Cannot Be Substituted with 15(S)-HETE or Other HPETE Isomers in Critical Research Applications


Procurement of 15(S)-Hpete cannot be satisfied by substituting its primary metabolite 15(S)-HETE, the racemic mixture, or regioisomers like 5-HPETE or 12-HPETE. The critical hydroperoxide moiety of 15(S)-Hpete confers fundamentally different, and often opposing, biological activities compared to its reduced 15(S)-HETE counterpart [1]. Furthermore, the chiral center at C-15 is critical for specific enzymatic interactions, as demonstrated by the strict stereoselectivity of hepoxilin synthase, which accepts 15(S)-Hpete but not 15(R)-Hpete [2]. Even among HPETEs, regioisomers display divergent substrate specificity for key enzymes like 15-LOX-2, making 15(S)-Hpete a non-interchangeable tool for studying transcellular synthesis and pathway bifurcation [3].

Quantitative Differentiation of 15(S)-Hpete Against Closest Analogs: A Head-to-Head Evidence Guide


Superior Potency in Suppressing TNF-α Production: 5-Fold Higher Activity than 15(S)-HETE and Arachidonic Acid

In a head-to-head study on human macrophages, 15(S)-Hpete demonstrated a fivefold greater potency in inhibiting TNF-α production compared to its direct metabolite, 15(S)-HETE, and its precursor, arachidonic acid (20:4n-6) [1]. This indicates that the hydroperoxide group is critical for this anti-inflammatory activity and cannot be functionally replaced by the hydroxyl group.

Inflammation Macrophage Biology TNF-alpha Inhibition

Divergent Angiogenic Activity: Angiostatic 15(S)-Hpete vs. Angiogenic 15(S)-HETE

A comparative study in multiple angiogenic models demonstrated that 15(S)-Hpete and its metabolite 15(S)-HETE exert opposing effects. 15(S)-Hpete decreased vessel density in the chick chorioallantoic membrane (CAM) assay and down-regulated key angiogenic markers (E-selectin by >35%, VEGF by >90%, CD31 by >50%), establishing its angiostatic role [1]. Conversely, 15(S)-HETE increased vessel density and upregulated these markers, indicating a pro-angiogenic effect [1]. The pro-angiogenic effects of 15(S)-HETE were reversed by treatment with 15(S)-Hpete, confirming functional antagonism [1].

Angiogenesis Cancer Biology Inflammation

Stereospecific Enzymatic Conversion: 15(S)-Hpete is a Substrate for Hepoxilin Synthesis, Unlike 15(R)-Hpete

The biosynthesis of hepoxilins, a class of epoxy-hydroxy lipid mediators, is strictly stereoselective. An isomerase enzyme from garlic roots converts 15(S)-Hpete to 14,15-hepoxilins, but it does not accept the 15(R)-enantiomer as a substrate [1]. This was confirmed by chiral phase HPLC analysis [1].

Enzymology Lipid Signaling Stereochemistry

Potent and Specific Suicide Inactivation of 12-Lipoxygenase by 15(S)-Hpete

15(S)-Hpete is a more potent inhibitor of 5- and 12-lipoxygenase (LOX) activity than its reduced form, 15(S)-HETE. Specifically, 15(S)-Hpete was reported to be four times more potent than 15-HETE in inhibiting these enzymes [1]. Furthermore, 15(S)-Hpete is known to cause the suicide inactivation of porcine 12-LO, a mechanism not observed with its 15(S)-HETE counterpart [2].

Enzyme Inhibition Lipoxygenase Drug Discovery

Role as the Specific Substrate for Pro-Ferroptotic Signal 15-HpETE-PE: Not 15(S)-HETE

The ferroptotic cell death signal, 15-hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (15-HpETE-PE), is generated specifically by the action of the 15-LOX/PEBP1 complex on arachidonoyl-PE [1]. This pathway is central to ferroptosis research. The hydroperoxide moiety, present in 15(S)-Hpete but absent in 15(S)-HETE, is essential for generating this pro-death signal [1]. The common ferroptosis inhibitor, Ferrostatin-1, has been shown to act by inhibiting the production of HpETE-PE by this complex [1].

Ferroptosis Cell Death Lipid Peroxidation

Optimal Application Scenarios for 15(S)-Hpete Based on Quantified Evidence


Investigating Bifurcation and Antagonism in Eicosanoid Signaling Pathways

Given the quantitatively and functionally opposing effects on angiogenesis (angiostatic vs. angiogenic) and the divergent activities in modulating TNF-α and lipoxygenase activity, 15(S)-Hpete is the definitive tool for studying the bifurcation of the 15-LO pathway. Researchers can use it to directly compare the cellular and physiological outcomes driven by the hydroperoxide intermediate versus its reduced HETE product. This is essential for accurately modeling the complex, context-dependent roles of 15-LO metabolites in inflammation resolution, cancer biology, and vascular biology [1].

Standard and Substrate for Ferroptosis Research and Lipid Peroxidation Assays

As the authentic precursor to the critical pro-ferroptotic signal 15-HpETE-PE, 15(S)-Hpete is an indispensable standard for developing and validating analytical methods (e.g., LC-MS/MS) to detect and quantify this specific phospholipid oxidation product in cells and tissues. It is also the appropriate substrate for *in vitro* assays designed to reconstitute the activity of the 15-LOX/PEBP1 complex or to screen for inhibitors of this specific, ferroptosis-relevant enzymatic reaction [2].

Mechanistic Studies of Stereospecific Enzymatic Transformations

The strict stereoselectivity of hepoxilin synthase for the 15(S)-enantiomer makes 15(S)-Hpete the only valid substrate for studying the biosynthesis and biological functions of 14,15-hepoxilins. Experiments using racemic mixtures or the 15(R)-enantiomer will fail to produce the expected hepoxilin products, leading to erroneous conclusions about pathway activity [3].

Differentiated Inhibition of 12-Lipoxygenase in Drug Discovery

The ability of 15(S)-Hpete to act as a potent suicide inactivator of 12-LOX, with fourfold higher potency than 15-HETE, makes it a valuable positive control and mechanistic probe in high-throughput screening campaigns aimed at discovering novel, covalent 12-LOX inhibitors for therapeutic areas such as diabetes, thrombosis, or inflammation [4].

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